Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents like tin(II) chloride or palladium on carbon with hydrogen gas []. This transformation opens avenues for further derivatization, as the amino group can participate in numerous reactions like acylation, alkylation, and diazotization.
Compound Description: ID-690 is a benzodiazepine derivative investigated for its effects on the central nervous system []. Studies in mice and rats showed that it exhibits locomotor stimulation, inhibits fighting behavior, and possesses anticonvulsant and muscle relaxant properties [].
Relevance: While ID-690 shares the 7-nitro-benzo-fused structure with 2-Methyl-7-nitro-1,3-benzothiazole, it belongs to the benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene ring []. This contrasts with the 1,3-benzothiazole core structure, highlighting a distinct structural difference despite sharing a common nitro-substituted aromatic motif.
Diazepam
Compound Description: Diazepam is a widely used benzodiazepine medication known for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties []. It serves as a reference compound in various studies, including those investigating ID-690 [].
2-Amino-6-nitro-1,3-benzothiazole
Compound Description: This compound serves as a precursor in various synthetic pathways [, , ]. Researchers utilize its reactivity to introduce diverse substituents onto the benzothiazole core, exploring a range of potential applications [, , ].
Compound Description: This complex features platinum(II) coordinated to two 2-amino-6-nitro-1,3-benzothiazole ligands []. The compound highlights the potential of 1,3-benzothiazole derivatives in coordination chemistry and as ligands for metal complexes [].
Relevance: The inclusion of 2-amino-6-nitro-1,3-benzothiazole as a ligand in this platinum complex draws a direct structural connection to 2-Methyl-7-nitro-1,3-benzothiazole []. Both share the core 1,3-benzothiazole unit, with variations only in the substituents. This underscores the versatility of the 1,3-benzothiazole scaffold in constructing diverse molecular architectures.
7-Nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole
Compound Description: This compound represents a fused heterocyclic system incorporating both imidazole and benzothiazole moieties []. The presence of the nitro group and the extended aromatic system could influence its potential biological activity and physicochemical properties [].
Relevance: Though sharing the 1,3-benzothiazole unit with 2-Methyl-7-nitro-1,3-benzothiazole, this compound features a fused imidazole ring, creating a more extended aromatic system []. This structural modification suggests a shift towards exploring different pharmacological targets or enhancing specific properties like DNA intercalation.
6-Iodo-2-methyl-1,3-benzothiazole
Compound Description: This simple derivative of 1,3-benzothiazole is characterized by an iodine atom at the 6-position []. The presence of iodine introduces a significant steric and electronic influence, potentially impacting its reactivity and biological properties.
Relevance: Sharing a near-identical structure with 2-Methyl-7-nitro-1,3-benzothiazole, the key difference lies in the replacement of the nitro group at the 7-position with an iodine atom in 6-Iodo-2-methyl-1,3-benzothiazole []. This direct comparison allows for investigating the specific role of the nitro group in the context of 2-Methyl-7-nitro-1,3-benzothiazole's activity or properties.
Homodrimane Sesquiterpenoids Bearing 1,3-Benzothiazole Unit
Compound Description: This set of compounds incorporates the 1,3-benzothiazole moiety into the structure of homodrimane sesquiterpenoids []. The researchers aimed to combine the biological properties of both components, exploring their potential as antifungal and antibacterial agents [].
Relevance: This group of compounds highlights the application of the 1,3-benzothiazole scaffold in medicinal chemistry and drug discovery, similar to the interest in 2-Methyl-7-nitro-1,3-benzothiazole []. While the specific substitutions on the 1,3-benzothiazole ring might differ, the shared core structure emphasizes its potential as a pharmacophore in various therapeutic areas.
2-Homodrimenyl-1,3-benzothiazoles
Compound Description: These specific derivatives belong to the broader class of homodrimane sesquiterpenoids bearing a 1,3-benzothiazole unit []. They were synthesized and evaluated for their antifungal and antibacterial activities [].
Relevance: As with other homodrimane-1,3-benzothiazole conjugates, these compounds share the core 1,3-benzothiazole moiety with 2-Methyl-7-nitro-1,3-benzothiazole []. This research highlights the versatility of the 1,3-benzothiazole scaffold for creating diverse compounds with potentially valuable biological activities.
N-Homodrimenoyl-2-amino-1,3-benzothiazoles
Compound Description: This subset of homodrimane sesquiterpenoids incorporates the 1,3-benzothiazole moiety through an amide linkage []. These compounds were synthesized and evaluated alongside other derivatives for their antifungal and antibacterial properties [].
Relevance: These compounds further demonstrate the use of 2-amino-1,3-benzothiazoles as building blocks for generating diverse chemical entities with potential biological activities []. The shared use of this structural motif links them to 2-Methyl-7-nitro-1,3-benzothiazole, highlighting the importance of exploring similar scaffolds in medicinal chemistry.
Compound Description: This class of heterocyclic compounds was explored for its antimicrobial, anticancer, and antioxidant properties []. The research focused on developing synthetic methodologies for these complex structures and evaluating their biological activities [].
Relevance: While structurally distinct from 2-Methyl-7-nitro-1,3-benzothiazole, the 2,3-dihydropyrido[2,3-d]pyrimidin-4-ones were investigated alongside pyrrolo[2,1-b][1,3]benzothiazoles, highlighting a potential overlap in research interests and target applications [].
Pyrrolo[2,1-b][1,3]benzothiazole Derivatives
Compound Description: Similar to the 2,3-dihydropyrido[2,3-d]pyrimidin-4-ones, these compounds were synthesized and evaluated for their antimicrobial, anticancer, and antioxidant activities [].
Relevance: The pyrrolo[2,1-b][1,3]benzothiazole derivatives are structurally related to 2-Methyl-7-nitro-1,3-benzothiazole as they share the 1,3-benzothiazole unit, albeit with an additional fused pyrrole ring []. The exploration of both compound classes for similar biological activities suggests a common interest in the 1,3-benzothiazole scaffold and its potential therapeutic applications.
Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity []. The researchers aimed to combine the known pharmacological properties of benzothiazole and 1,3,4-oxadiazole rings to create potentially more effective therapeutic agents [].
Relevance: These compounds share the core 1,3-benzothiazole structure with 2-Methyl-7-nitro-1,3-benzothiazole, further emphasizing the importance of this scaffold in medicinal chemistry []. The investigation of different substituents on both the benzothiazole and the attached 1,3,4-oxadiazole ring allows for structure-activity relationship studies, potentially informing the development of novel compounds with improved therapeutic profiles.
Compound Description: UK 3883 is a schistosomicide that undergoes metabolic transformations to produce various metabolites, including its 6-hydroxymethyl analog [].
Relevance: Although structurally distinct from 2-Methyl-7-nitro-1,3-benzothiazole, UK 3883 shares a common focus on nitro-containing heterocyclic compounds in medicinal chemistry []. The research highlights the significance of exploring diverse nitro-substituted heterocycles for various therapeutic applications.
2-Methyl-2-nitro-1,3-propanediol
Compound Description: This compound serves as a starting material for synthesizing various 5-nitro-1,3-dioxane derivatives, which have shown antimicrobial activity [, ]. Its reactivity and transformation into different heterocyclic systems make it a versatile building block in organic synthesis [, ].
Relevance: Though not directly related to the structure of 2-Methyl-7-nitro-1,3-benzothiazole, 2-Methyl-2-nitro-1,3-propanediol plays a crucial role in synthesizing other biologically active compounds, particularly in the context of antimicrobial research [, ]. This indirect link underscores the broader context of exploring nitro-containing compounds for medicinal chemistry applications.
5-Nitro-1,3-dioxane Derivatives
Compound Description: This class of compounds, synthesized from 2-Methyl-2-nitro-1,3-propanediol, exhibits antimicrobial activity [, ]. The research emphasizes the structure-activity relationships within this class, exploring the impact of various substituents on their antimicrobial efficacy [, ].
Relevance: While structurally different from 2-Methyl-7-nitro-1,3-benzothiazole, the study of 5-nitro-1,3-dioxane derivatives for antimicrobial properties highlights a parallel exploration of nitro-containing heterocycles in medicinal chemistry [, ].
Compound Description: Nitrazepam belongs to the benzodiazepine class and possesses anticonvulsant properties []. Structural studies of Nitrazepam, along with other benzodiazepines like Lorazepam and Diazepam, aim to elucidate the relationship between their three-dimensional structures and biological activities [].
Compound Description: Nimetazepam, a benzodiazepine derivative, has been the subject of metabolic studies to understand its breakdown and transformation in biological systems [].
Compound Description: These compounds represent a class of heterocyclic compounds synthesized and investigated for their potential antibacterial properties [].
Relevance: Although structurally distinct from 2-Methyl-7-nitro-1,3-benzothiazole, the shared research interest in their antibacterial activity suggests a common goal of developing novel antimicrobial agents [].
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)succinic Acid
Compound Description: This compound serves as a monomer in synthesizing optically active polyamides []. These polymers were characterized for their physicochemical properties, including solubility and thermal stability [].
2-Methyl-2-nitro-1,3-diazidopropane (NMPA)
Compound Description: NMPA is a nitro-containing compound investigated as a potential ingredient in propellants and gas generators [].
Relevance: Similar to other compounds mentioned, NMPA's development as a propellant ingredient underscores the diverse applications of nitro-containing molecules beyond their potential biological activities [].
Compound Description: This compound serves as a key intermediate in synthesizing various substituted pyrimido(2,1-b)(1,3)benzothiazoles []. These derivatives are of interest for their potential biological activities [].
Relevance: This compound highlights the versatility of the 1,3-benzothiazole scaffold in constructing more complex heterocyclic systems []. The exploration of pyrimido(2,1-b)(1,3)benzothiazoles for their biological properties aligns with the research focus on 2-Methyl-7-nitro-1,3-benzothiazole.
Compound Description: This compound, with multiple nitro groups, has been investigated as a potential energetic material []. Its synthesis, characterization, and evaluation focused on its thermal stability, sensitivity, and explosive performance [].
Relevance: The research on 2-(Dinitromethylene)-1-nitro-1,3-diazacyclopentane highlights a different application of nitro-containing compounds compared to the potential biological activity explored for 2-Methyl-7-nitro-1,3-benzothiazole []. This emphasizes the diverse applications of nitro groups in various chemical contexts.
Compound Description: RO 7-0582 is a nitroimidazole derivative investigated for its activity against anaerobic bacteria and protozoa []. It exhibits potent trichomonacidal activity and is effective in treating infections caused by anaerobic protozoa [].
Relevance: While not directly structurally related to 2-Methyl-7-nitro-1,3-benzothiazole, RO 7-0582 shares a common focus on nitro-containing heterocyclic compounds in medicinal chemistry []. This research highlights the significance of exploring diverse nitro-substituted heterocycles for various therapeutic applications, including their use as antimicrobial agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.